molecular formula C6H10Cl2IN3 B13520893 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride

3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride

Cat. No.: B13520893
M. Wt: 321.97 g/mol
InChI Key: FTQNFAAXEXORAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride is a chemical compound that belongs to the pyrazolo[3,4-c]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrazole ring and two hydrochloride groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride typically involves the iodination of a pyrazolo[3,4-c]pyridine precursor. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent, along with a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions, with solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride is unique due to its specific substitution pattern and the presence of two hydrochloride groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Overview

3-Iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride is a heterocyclic compound notable for its unique structural characteristics and potential biological activities. This compound belongs to the pyrazolo[3,4-c]pyridine family and is distinguished by the presence of an iodine atom and two hydrochloride groups. Its molecular formula is C6H10Cl2IN3C_6H_{10}Cl_2IN_3 with a molecular weight of approximately 321.97 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The iodine atom enhances its binding affinity to specific molecular targets, which can modulate biochemical pathways. Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in cellular signaling pathways .

Biological Activities

Recent studies have investigated the following biological activities associated with this compound:

  • Antitumor Activity : Preliminary data suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cell lines. In vitro studies have shown significant cytotoxic effects against various cancer types .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Results indicate that it exhibits inhibitory effects on bacterial growth .
  • Enzyme Inhibition : It is reported to inhibit specific enzymes such as kinases and phosphatases that play critical roles in cell proliferation and survival .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Study on Antitumor Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways .
  • Research on Antimicrobial Activity : Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial colony-forming units (CFUs) when treated with varying concentrations of the compound .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaBiological ActivityNotable Features
This compoundC6H10Cl2IN3Antitumor & AntimicrobialUnique iodine substitution
tert-butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-6-carboxylateC11H16IN3O2Moderate AntitumorDifferent functional groups
3-Iodo-4H-pyrazolo[1,5-a]pyridine-2-carboxylic acidC8H7IN2O2Limited ActivityLess potent compared to others

Properties

Molecular Formula

C6H10Cl2IN3

Molecular Weight

321.97 g/mol

IUPAC Name

3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;dihydrochloride

InChI

InChI=1S/C6H8IN3.2ClH/c7-6-4-1-2-8-3-5(4)9-10-6;;/h8H,1-3H2,(H,9,10);2*1H

InChI Key

FTQNFAAXEXORAK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=NN2)I.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.